

# A Comparative Analysis of the Safety Profiles of Leading COVID-19 Vaccines

Author: BenchChem Technical Support Team. Date: December 2025



An objective guide for researchers and drug development professionals on the safety and reactogenicity of mRNA and adenovirus-vectored COVID-19 vaccines, supported by clinical trial data and experimental protocols.

The rapid development and deployment of COVID-19 vaccines have been instrumental in mitigating the global pandemic. This guide provides a detailed comparison of the safety profiles of four prominent vaccines: the mRNA-based BNT162b2 (Pfizer-BioNTech) and mRNA-1273 (Moderna), and the adenovirus-vectored ChAdOx1 nCoV-19 (AstraZeneca) and Ad26.COV2.S (Johnson & Johnson/Janssen). The information presented is collated from extensive clinical trial data and post-marketing surveillance to support researchers, scientists, and drug development professionals in their understanding of these critical public health tools.

### **Quantitative Comparison of Adverse Events**

The following tables summarize the frequency of solicited local and systemic adverse events reported in the pivotal Phase III clinical trials for each vaccine. It is important to note that the definitions of severity and the populations studied may have varied slightly between trials.

Table 1: Comparison of Common Local Adverse Events



| Adverse Event             | Pfizer-<br>BioNTech<br>(BNT162b2) | Moderna<br>(mRNA-1273) | Johnson &<br>Johnson<br>(Ad26.COV2.S) | AstraZeneca<br>(ChAdOx1<br>nCoV-19) |
|---------------------------|-----------------------------------|------------------------|---------------------------------------|-------------------------------------|
| Pain at Injection<br>Site | >80%                              | ~92%                   | ~49%                                  | ~60-90%                             |
| Redness                   | <10%                              | ~10%                   | ~5%                                   | ~60%                                |
| Swelling                  | <10%                              | ~15%                   | ~5%                                   | ~50%                                |

Table 2: Comparison of Common Systemic Adverse Events (Following Second Dose for mRNA Vaccines)

| Adverse Event | Pfizer-<br>BioNTech<br>(BNT162b2) | Moderna<br>(mRNA-1273) | Johnson &<br>Johnson<br>(Ad26.COV2.S) | AstraZeneca<br>(ChAdOx1<br>nCoV-19) |
|---------------|-----------------------------------|------------------------|---------------------------------------|-------------------------------------|
| Fatigue       | ~60%                              | ~70%                   | ~38%                                  | ~50-70%                             |
| Headache      | ~50%                              | ~65%                   | ~39%                                  | ~40-65%                             |
| Muscle Pain   | ~40%                              | ~62%                   | ~33%                                  | ~40-60%                             |
| Chills        | ~30%                              | ~48%                   | ~2% (Grade 3)                         | ~30-40%                             |
| Fever         | ~15%                              | ~17%                   | 9% (any)                              | ~20-30%                             |

#### **Rare and Serious Adverse Events**

Post-marketing surveillance and further studies have identified rare but serious adverse events associated with some vaccines.

- Myocarditis and Pericarditis: An increased risk of these inflammatory heart conditions has been observed, particularly in male adolescents and young adults, following the second dose of mRNA vaccines (Pfizer-BioNTech and Moderna)[1].
- Thrombosis with Thrombocytopenia Syndrome (TTS): A rare but serious syndrome involving blood clots with low platelet counts has been associated with adenovirus-vectored vaccines



(Johnson & Johnson and AstraZeneca)[2]. The FDA has limited the authorized use of the Johnson & Johnson vaccine due to this risk[2].

## Experimental Protocols for Safety Assessment in Phase III Trials

The safety of these vaccines was rigorously evaluated in large-scale, randomized, placebo-controlled Phase III clinical trials. The general methodology for assessing safety is outlined below.

### **General Protocol for Safety Monitoring:**

- Participant Enrollment: Thousands of participants were enrolled, with diverse demographics (age, ethnicity, and underlying health conditions) to ensure the safety data would be broadly applicable.
- Randomization and Blinding: Participants were randomly assigned to receive either the
  vaccine or a placebo (typically a saline solution). Both participants and investigators were
  blinded to the treatment allocation to prevent bias in reporting and assessment of adverse
  events.
- Solicited Adverse Event Collection: For a defined period after each injection (typically 7 days), participants were asked to record specific, anticipated local and systemic adverse events in a diary. These included pain, redness, and swelling at the injection site, and systemic symptoms like fever, fatigue, headache, and muscle pain.
- Unsolicited Adverse Event Monitoring: Participants were monitored for any new or worsening medical conditions (unsolicited adverse events) throughout the trial period (up to two years).
- Serious Adverse Event (SAE) Reporting: Any adverse event that resulted in death, was lifethreatening, required hospitalization, resulted in persistent disability, or was a significant medical event was classified as an SAE and required immediate reporting to the study sponsor and regulatory authorities.
- Data Safety Monitoring Board (DSMB): An independent group of experts, the DSMB, periodically reviewed the accumulating safety data to identify any potential safety concerns and could recommend pausing or stopping the trial if necessary.



Specific protocols for each vaccine's pivotal Phase III trial can be found on clinical trial registries:

- Pfizer-BioNTech (BNT162b2): NCT04368728
- Moderna (mRNA-1273): NCT04470427[2][3]
- Johnson & Johnson (Ad26.COV2.S ENSEMBLE trial): NCT04505722
- AstraZeneca (ChAdOx1 nCoV-19): NCT04516746

### **Signaling Pathways and Reactogenicity**

The reactogenicity of vaccines, the short-term, expected adverse reactions, is a result of the innate immune system's response to the vaccine components. The differing technologies of mRNA and adenovirus-vectored vaccines engage distinct innate immune signaling pathways.

#### **mRNA Vaccine Immune Activation**

mRNA vaccines are recognized by the innate immune system through several mechanisms. The single-stranded mRNA can be sensed by Toll-like receptors (TLRs) such as TLR7 and TLR8 within endosomes of antigen-presenting cells (APCs). The lipid nanoparticles (LNPs) used to deliver the mRNA can also be recognized by immune cells, potentially through TLRs and other pattern recognition receptors. This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which contribute to the common systemic side effects and help to shape the subsequent adaptive immune response.





Check Availability & Pricing

Click to download full resolution via product page

mRNA Vaccine Innate Immune Signaling Pathway.

#### Adenovirus Vector Vaccine Immune Activation

Adenovirus-vectored vaccines introduce viral DNA into the cell. This DNA is primarily recognized by Toll-like receptor 9 (TLR9) in the endosome and by the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway in the cytoplasm. Activation of these pathways also leads to the production of type I interferons and pro-inflammatory cytokines, driving the innate immune response and subsequent adaptive immunity.



Click to download full resolution via product page

Adenovirus Vector Innate Immune Signaling Pathway.

## **Experimental Workflow for Vaccine Safety Assessment**

The overall workflow for assessing the safety of a new vaccine involves a multi-stage process, from preclinical studies to post-marketing surveillance.





Click to download full resolution via product page

General Experimental Workflow for Vaccine Safety Assessment.

In conclusion, the authorized COVID-19 vaccines have undergone rigorous safety evaluations and have demonstrated favorable safety profiles, with the benefits of vaccination significantly outweighing the known and potential risks. The majority of adverse events are mild to moderate and transient. Continuous post-marketing surveillance is crucial for identifying and characterizing rare adverse events to ensure the ongoing safety of these vital public health interventions.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Adenovirus vector induced Innate Immune responses: Impact upon efficacy and toxicity in gene therapy and vaccine applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 3 clinical trial of investigational vaccine for COVID-19 begins | National Institutes of Health (NIH) [nih.gov]
- 3. niaid.nih.gov [niaid.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Safety Profiles of Leading COVID-19 Vaccines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12430860#comparing-the-safety-profiles-of-different-covid-19-vaccines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com